6-chloro-N,N-dimethylpyridine-2-carboxamide
Overview
Description
“6-chloro-N,N-dimethylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 845306-05-0 . It has a molecular weight of 184.62 . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
The compound has a boiling point of 334.9±27.0 °C and a density of 1.231±0.06 g/cm3 . The pKa value is predicted to be -0.11±0.10 .Scientific Research Applications
Applications in Antitumor Activity
Imidazole derivatives, including compounds similar to 6-chloro-N,N-dimethylpyridine-2-carboxamide, have shown promise in antitumor activity. Some of these compounds have progressed through preclinical testing, indicating their potential in cancer treatment and synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Environmental and Industrial Applications
Acrylamide, a reactive molecule with structural similarities to this compound, is used in various industries, including soil conditioning, wastewater treatment, and as a solid support in laboratory protein separation techniques. This compound's environmental exposure and dietary presence have sparked extensive research into its chemistry, metabolism, and toxicology (Friedman, 2003).
Role in Disinfection and Water Treatment
Chlorine-containing solutions like hypochlorous acid, used for disinfection, have their efficacy influenced by pH levels, which affect the availability of free chlorine forms. Understanding the pH-dependent behavior of these solutions is crucial for improving their antimicrobial and tissue dissolution activities, relevant in endodontic treatments and broader disinfection applications (Rossi‐Fedele et al., 2011).
Biological Effects of Similar Compounds
The biological effects of structurally related compounds like acetamide, formamide, and their derivatives have been extensively reviewed, underlining their significance in various commercial and potential applications. The review addresses the biological consequences of exposure to these chemicals, highlighting the importance of understanding their environmental and health impacts (Kennedy, 2001).
Synthesis of Novel CNS Acting Drugs
Certain functional chemical groups, including some that are structurally similar to this compound, have been identified as potential lead molecules for the synthesis of compounds with central nervous system (CNS) activity. These compounds, with their diverse structural bases, offer a platform for developing new therapeutic agents targeting CNS disorders (Saganuwan, 2017).
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCWTWVWSPMBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263143 | |
Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-05-0 | |
Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845306-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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